molecular formula C7H4INOS B12870486 4-Iodobenzo[d]oxazole-2-thiol CAS No. 935534-32-0

4-Iodobenzo[d]oxazole-2-thiol

Cat. No.: B12870486
CAS No.: 935534-32-0
M. Wt: 277.08 g/mol
InChI Key: CDBDWNCNUMQCNZ-UHFFFAOYSA-N
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Description

4-Iodobenzo[d]oxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobenzo[d]oxazole-2-thiol can be synthesized using 2-aminophenol as a precursor. The typical synthetic route involves the reaction of 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide . This reaction yields benzo[d]oxazole-2-thiol, which can then be iodinated to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. Magnetic solid acid nanocatalysts have been introduced for the synthesis of benzoxazole derivatives, offering high yields and easy separation .

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzo[d]oxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Disulfides.

    Reduction: Hydrogen derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

4-Iodobenzo[d]oxazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodobenzo[d]oxazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The iodine atom can participate in halogen bonding, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Iodobenzo[d]oxazole-2-thiol is unique due to the presence of both iodine and thiol groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

CAS No.

935534-32-0

Molecular Formula

C7H4INOS

Molecular Weight

277.08 g/mol

IUPAC Name

4-iodo-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C7H4INOS/c8-4-2-1-3-5-6(4)9-7(11)10-5/h1-3H,(H,9,11)

InChI Key

CDBDWNCNUMQCNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)NC(=S)O2

Origin of Product

United States

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